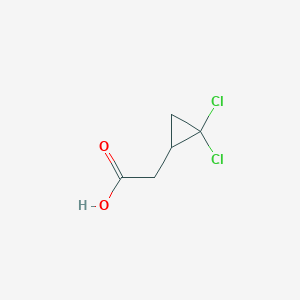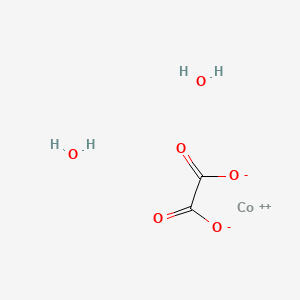
Cobalt(II) oxalate dihydrate
Descripción general
Descripción
Cobalt(II) oxalate dihydrate is an inorganic compound with the chemical formula CoC₂O₄·2H₂O. It appears as a pink or gray powder and is known for its coordination polymer structure, where oxalate ligands bridge cobalt centers. Each cobalt ion adopts an octahedral coordination geometry . This compound is used in various applications, including the preparation of cobalt catalysts and cobalt metal powder for powder-metallurgical applications .
Mecanismo De Acción
Target of Action
Cobalt(II) oxalate dihydrate, with the formula CoC2O4·2H2O , is an inorganic compound and a coordination polymer . The primary targets of this compound are the oxalate ligands that bridge Co(OH2)2 centres .
Mode of Action
The compound interacts with its targets through a coordination polymer mechanism . Each cobalt adopts octahedral coordination geometry . The most probable mechanism of action is nucleation and growth, with a model range of 1.50 to 1.70 .
Biochemical Pathways
The compound is involved in the preparation of cobalt catalysts and cobalt metal powder for powder-metallurgical applications . It is also used in the process of recycling lithium-ion batteries, where the cobalt is obtained from cathode material (LiCoO2) by leaching with sulfuric acid and then precipitated with ammonium oxalate .
Pharmacokinetics
This compound is highly insoluble in water . It converts to the oxide when heated (calcined) . The apparent activation energy E is 99.84 kJ·mol−1; the pre-exponential factor A is 3.427×10^9 – 3.872×10^9 s−1 .
Result of Action
The compound undergoes thermal decomposition in two steps: dehydration to anhydrous oxalate and next decomposition to Co and to CoO in two parallel reactions .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as temperature and the presence of other compounds. For instance, it decomposes at a melting point of 250 °C . It is also used as a stabilizer for hydrogen cyanide and as a temperature indicator .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of Cobalt(II) oxalate dihydrate are not well-studied. It is known that cobalt ions can interact with various enzymes and proteins in biological systems. For example, cobalt ions can replace zinc in zinc-finger proteins, altering their function
Cellular Effects
The cellular effects of this compound are also not well-documented. Cobalt ions are known to have various effects on cells. They can induce hypoxia-like responses, alter gene expression, and affect cellular metabolism
Molecular Mechanism
Cobalt ions can bind to proteins and other biomolecules, potentially inhibiting or activating enzymes and altering gene expression
Temporal Effects in Laboratory Settings
It is known that cobalt oxalate dihydrate dehydrates at about 280 K and 420 K, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cobalt(II) oxalate dihydrate can be synthesized through the reaction of cobalt(II) salts with oxalic acid in an aqueous solution. For example, cobalt(II) chloride hexahydrate reacts with oxalic acid dihydrate to form this compound, hydrogen chloride, and water . The reaction is typically carried out at room temperature, and the product is obtained by crystallization and subsequent drying of the precipitate .
Industrial Production Methods: In industrial settings, this compound is often produced from cobalt-containing waste materials. The waste, which may include spent chemical cobalt plating solutions, is treated with oxalic acid to precipitate this compound. This method not only recycles cobalt but also reduces material consumption and retains the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Cobalt(II) oxalate dihydrate undergoes various chemical reactions, including:
Thermal Decomposition: When heated, this compound decomposes to form cobalt(II) oxide, carbon dioxide, and water.
Common Reagents and Conditions:
Oxalic Acid: Used in the synthesis of this compound.
Sulfuric Acid: Employed in the recycling process of lithium-ion batteries to leach cobalt from cathode materials.
Major Products Formed:
Cobalt(II) Oxide: Formed during the thermal decomposition of this compound.
Cobalt(III) Oxalate Complexes: Formed during oxidation reactions.
Aplicaciones Científicas De Investigación
Cobalt(II) oxalate dihydrate has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
Cobalt(III) Oxalate Complexes: [Co(C₂O₄)₃]³⁻ and [Co(C₂H₄(NH₂)₂)C₂O₄]⁻.
Cobalt(II) Carbonate Hydrate: Another cobalt compound used in similar applications.
Cobalt(II) Acetylacetonate: Used in the preparation of cobalt catalysts.
Propiedades
IUPAC Name |
cobalt(2+);oxalate;dihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.Co.2H2O/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);;2*1H2/q;+2;;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHSMSAKVHVSAS-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].O.O.[Co+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4CoO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5965-38-8 | |
| Record name | Cobalt, diaqua[ethanedioato(2-)-κO1,κO2]-, (T-4)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Q1: What is the thermal decomposition behavior of Cobalt(II) oxalate dihydrate?
A1: this compound undergoes a two-step dehydration process in solid-state. [, ] This process has been studied using techniques like double extrapolation methods based on Coats Redfern’s integral equation and Ozawa’s equation. [] These analyses help determine the kinetic parameters and probable mechanisms involved in each dehydration step.
Q2: Are there any spectroscopic studies on this compound and its related complexes?
A2: Yes, vibrational spectroscopic studies have been conducted on this compound and its complex, dipotassium bisoxalatocobalt(II). [] These studies provide insights into the vibrational modes of the molecules and their bonding characteristics.
Q3: Can this compound be used in the synthesis of other materials?
A3: Indeed, this compound has been utilized as a precursor in hydrothermal synthesis. [] For instance, it has been used alongside zinc oxalate hydrate, triethylphosphate, and a structure-directing template (DAB-Am-4) to synthesize a novel adamite-type phase compound, Co2.68(OH)2(PO4)2Zn1.32. [] This compound exhibits a unique framework structure and high thermal stability.
Q4: Are there methods for controlling the combustion synthesis of Cobalt oxide (Co3O4) from this compound?
A5: Research has explored the use of continuous dynamically controlled low-temperature combustion synthesis to produce ultrafine Co3O4 powders from this compound. [] This method allows for controlled synthesis parameters, potentially leading to tailored material properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(dimethylamino)pyrimidin-5-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2951122.png)
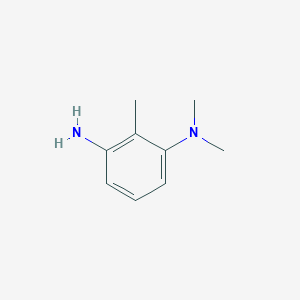
![3-Aminotricyclo[2.2.1.02,6]heptane-1-carboxylic acid;hydrochloride](/img/structure/B2951125.png)


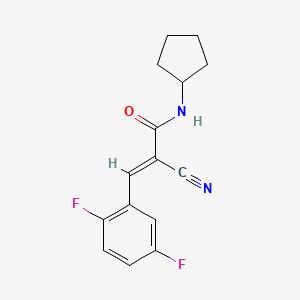
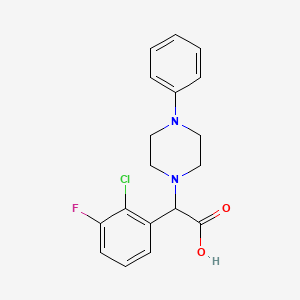
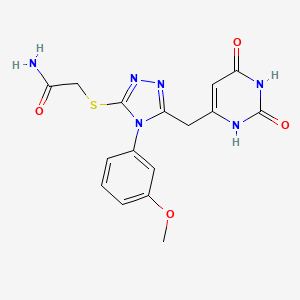
![3-(3-Fluoro-4-methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B2951135.png)
![1-(2-chlorophenyl)-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylmethanesulfonamide](/img/structure/B2951137.png)
![1-(4-((4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2951138.png)
![1-methyl-5-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrrolidine-3-carboxamide](/img/structure/B2951142.png)
![5-(5-Chloro-2-methylphenyl)-3-[(2-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2951143.png)
